N-[2-(4-methoxyphenyl)ethyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of primary amines followed by cyclization reactions. The use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) is common in these synthetic routes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 or LiAlH4 can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or ether functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methoxyphenyl)amino]methyl]-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is unique due to its bicyclic structure, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-4-2-11(3-5-13)6-7-16-15(18)17-9-14-8-12(17)10-20-14/h2-5,12,14H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXQXIXLCYCMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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